(2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
(2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a synthetic organic compound that features a tetrahydrofuran ring, a pyrazole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrofuran ring and the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and scalability. This might involve the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group or the pyrazole ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid: Unique due to its specific combination of functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Tetrahydrofuran Derivatives: Compounds with the tetrahydrofuran ring but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2O4 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
(2S,3S)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
KVJAVNHHFPQJPU-VHSXEESVSA-N |
Isomeric SMILES |
COCCN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Canonical SMILES |
COCCN1C=C(C=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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